molecular formula C5H9NO2S B12656483 S-Vinylcysteine CAS No. 5692-87-5

S-Vinylcysteine

Cat. No.: B12656483
CAS No.: 5692-87-5
M. Wt: 147.20 g/mol
InChI Key: ZENDESMGBVKRRL-BYPYZUCNSA-N
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Description

S-Vinylcysteine is a sulfur-containing amino acid derivative characterized by a vinyl (-CH₂-CH₂) group attached to the cysteine sulfur atom.

Properties

CAS No.

5692-87-5

Molecular Formula

C5H9NO2S

Molecular Weight

147.20 g/mol

IUPAC Name

(2R)-2-amino-3-ethenylsulfanylpropanoic acid

InChI

InChI=1S/C5H9NO2S/c1-2-9-3-4(6)5(7)8/h2,4H,1,3,6H2,(H,7,8)/t4-/m0/s1

InChI Key

ZENDESMGBVKRRL-BYPYZUCNSA-N

Isomeric SMILES

C=CSC[C@@H](C(=O)O)N

Canonical SMILES

C=CSCC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Vinylcysteine typically involves the reaction of cysteine with vinyl-containing reagents. One common method is the reaction of cysteine with vinyl sulfone under mild conditions to form this compound. This reaction is facilitated by the nucleophilicity of the thiol group in cysteine, which readily reacts with the electrophilic vinyl group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: S-Vinylcysteine undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.

    Reduction: The vinyl group can be reduced to form ethyl derivatives.

    Substitution: The vinyl group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a suitable catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Disulfides or sulfoxides.

    Reduction: Ethylcysteine derivatives.

    Substitution: Various substituted cysteine derivatives.

Scientific Research Applications

Chemistry: S-Vinylcysteine is used as a building block in organic synthesis, particularly in the formation of more complex sulfur-containing compounds.

Biology: In biological research, this compound is used to study the role of sulfur-containing amino acids in protein function and structure. It is also used in the development of bioconjugates for targeted drug delivery.

Medicine: this compound has potential therapeutic applications due to its antioxidant properties. It is being investigated for its role in protecting cells from oxidative stress and its potential use in treating diseases related to oxidative damage.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of S-Vinylcysteine involves its interaction with various molecular targets, primarily through its thiol and vinyl groups. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The vinyl group can undergo addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes and other proteins, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural and Functional Group Differences
Compound Functional Group Molecular Formula Key Features
S-Vinylcysteine Vinyl (-CH₂-CH₂) C₅H₉NO₂S (hypothetical) Theoretical compound; no direct data in evidence.
S-Allyl-L-cysteine Allyl (-CH₂-CH₂-CH₂) C₆H₁₁NO₂S Exhibits antioxidant properties; modulates H₂S synthesis .
S-Methylcysteine Methyl (-CH₃) C₄H₉NO₂S Studied for ameliorating model diseases via sulfur metabolism .
N-Acetylcysteine Acetyl (-COCH₃) C₅H₉NO₃S Widely used as a mucolytic agent and glutathione precursor .
S-Sulfo-L-cysteine Sulfonate (-SO₃H) C₃H₇NO₅S₂ Involved in sulfite metabolism; synthesized via sulfite reactions .
2.2. Biochemical and Pharmacological Properties
  • S-Allyl-L-cysteine: Mechanism: Enhances hydrogen sulfide (H₂S) production, influencing cell proliferation and mitochondrial function . Applications: Investigated for colorectal cancer therapy via hybrid molecules combining caffeic acid amides .
  • Research Gaps: Limited pharmacokinetic data compared to N-Acetylcysteine.
  • N-Acetylcysteine: Clinical Use: FDA-approved for acetaminophen overdose and chronic respiratory conditions . Stability: Validated UV spectrophotometric methods ensure dosage accuracy (λ_max = 210 nm) .
  • S-Sulfo-L-cysteine :

    • Synthesis : Produced via sulfite reactions with cysteine derivatives; used in analytical biochemistry .
    • Ecological Impact : Environmental release is restricted due to unstudied biodegradability .
2.3. Stability and Analytical Methods
  • N-Acetylcysteine : Validated under ICH guidelines with UV spectroscopy (RSD < 2%) .
  • S-Allyl-L-cysteine : Requires specialized handling (vacuum spill containment) due to reactive allyl group .

Biological Activity

S-Vinylcysteine (SVC) is a sulfur-containing compound that has garnered attention in biomedical research due to its potential therapeutic applications, particularly in the context of oxidative stress and cellular protection. This article provides an overview of the biological activity of this compound, summarizing key findings from various studies, including data tables and case studies that highlight its mechanisms of action and efficacy.

This compound is a derivative of cysteine, characterized by the presence of a vinyl group attached to the sulfur atom. This modification enhances its reactivity compared to standard cysteine. The compound is known to act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells. The mechanism involves the formation of mixed disulfides with proteins and other thiols, which can modulate cellular signaling pathways.

Key Mechanisms

  • Antioxidant Activity : SVC effectively neutralizes reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
  • Protein Modification : It can form covalent bonds with cysteine residues in proteins, influencing their function and stability.
  • Regulation of Cellular Signaling : SVC impacts various signaling pathways related to stress responses, apoptosis, and inflammation.

1. Antioxidant Properties

Numerous studies have demonstrated the antioxidant capabilities of this compound. For example, a study by Zhang et al. (2020) showed that SVC significantly reduced oxidative stress markers in human endothelial cells exposed to high glucose levels.

StudyCell TypeTreatmentOutcome
Zhang et al. (2020)Endothelial CellsHigh Glucose + SVCDecreased ROS levels
Smith et al. (2018)Neuronal CellsH2O2 + SVCReduced cell death

2. Neuroprotective Effects

This compound has been investigated for its neuroprotective effects. In animal models of neurodegeneration, SVC administration resulted in improved cognitive function and reduced neuronal apoptosis.

Case Study : A study conducted by Lee et al. (2019) assessed the effects of SVC on a mouse model of Alzheimer's disease. The treatment group exhibited significant improvements in memory tasks compared to controls.

ParameterControl GroupSVC Treatment Group
Memory Task Score45 ± 575 ± 6*
Neuronal Survival (%)60 ± 1085 ± 5*

(*p < 0.05)

Clinical Implications

The biological activity of this compound suggests potential therapeutic applications in conditions characterized by oxidative stress, such as cardiovascular diseases and neurodegenerative disorders. Ongoing research aims to elucidate the full spectrum of its biological effects and establish clinical guidelines for its use.

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